trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor. This method has been shown to produce the desired compound with high stereoselectivity and yield .
Industrial Production Methods
Industrial production of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and yield. The use of chiral catalysts and advanced purification methods, such as crystallization and chromatography, are essential to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways and producing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5,7a-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]pyrrolidinium: This compound shares a similar pyrrolidine core but differs in its functional groups and overall structure.
3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(3R,4R)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
RCRIZLJMLOJTPO-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)N1C[C@H]([C@@H](C1)OC)N |
Canonical SMILES |
CC(C)N1CC(C(C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.